molecular formula C17H16N2O2 B022554 Cyclopeptine CAS No. 50886-63-0

Cyclopeptine

Cat. No. B022554
CAS RN: 50886-63-0
M. Wt: 280.32 g/mol
InChI Key: KSQNKZMAMGACTL-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopeptine and related cyclopeptides involves intricate chemical processes to form their cyclic structure. For instance, cyclopeptides containing Glucuronic acid methylamine (Gum) have been synthesized through a combination of solid-phase synthesis and solution chemistry. A more effective pathway to synthesize the sugar amino acid Gum, used in the synthesis, has been developed to achieve higher yields and shorter synthesis times (Stöckle et al., 2002). Additionally, a general strategy for synthesizing cyclopeptide alkaloids has been documented, featuring key intramolecular reactions and emphasizing the role of the N-terminal protective group in these syntheses (Temal-Laïb et al., 2002).

Molecular Structure Analysis

The molecular structure of cyclopeptine involves a benzodiazepine alkaloid configuration, synthesized from anthranilic acid, L-phenylalanine, and the methyl group of L-methionine through a thiotemplate mechanism of peptide biosynthesis. This process highlights the enzyme-bound intermediates pivotal in cyclopeptine formation (Gerlach et al., 1985).

Chemical Reactions and Properties

Cyclopeptides, including cyclopeptine, participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, the synthesis of 14-membered cyclopeptide alkaloids involves constructing the alkyl-aryl ether linkage through SNAr reactions and macrolactamization using activated esters (East & Joullié, 1998). These reactions are crucial for forming the cyclopeptide's ring structure and defining its chemical behavior.

Physical Properties Analysis

The physical properties of cyclopeptine and similar cyclopeptides are significantly influenced by their molecular structure. While specific studies on cyclopeptine's physical properties are less common, research on cyclopeptides often focuses on their solubility, stability, and conformational behavior, which are critical for their biological activity and potential applications.

Chemical Properties Analysis

Cyclopeptine's chemical properties are closely related to its structure and the presence of heterocyclic skeletons within the cyclopeptide ring. These properties include reactivity, ion affinity, and the ability to undergo specific chemical transformations. For instance, cyclopeptide alkaloids exhibit binding affinity for monovalent and divalent cations, which is influenced by their amino acid substitution pattern and amide conformation (Lagarias et al., 1978).

Scientific Research Applications

  • Conjugation for Biological Investigations : Cyclopeptine conjugation offers rapid and flexible access to integrin ligands, useful for biological investigations or chemical functions in new vector systems (Boturyn & Dumy, 2001).

  • Carrier in Immunotherapy : Cyclopeptides, including cyclopeptine, are used as carriers for presenting carbohydrate and peptide antigens in immunotherapy. They are stable against enzyme degradation and have low immunogenicity (Pifferi, Berthet, & Renaudet, 2017).

  • Key Enzyme in Benzodiazepine Alkaloid Biosynthesis : Cyclopeptine synthetase is crucial in the biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium (Lerbs & Luckner, 1985).

  • Dermatological Applications : Cyclosporin, related to cyclopeptine, shows promising results in delaying hair shedding in human scalp skin grafts on mice (Gilhar, Pillar, & Etzioni, 1988).

  • Alkaloid Metabolism : Cyclopeptine dehydrogenase, present in Penicillium cyclopium, plays a role in alkaloid metabolism and can be assayed spectrophotometrically (Aboutabl & Luckner, 1975).

  • Bioactivities for Drug Applications : Cyclopeptines exhibit bioactivities like antibiotics, immunosuppressives, and anti-tumor compounds, making them subjects of interest in drug research (Xu et al., 2012).

  • Potential as Anticancer Agents : Their structural rigidity and biochemical stability make natural cyclopeptides potential candidates for anticancer agents (Zhang, Xia, & Zhang, 2021).

  • Clinical Uses in Dermatology : Cyclosporine, related to cyclopeptine, is effective in treating various dermatological conditions (Groisser, Griffiths, Ellis, & Voorhees, 1991).

  • Inhibition of Nitric Oxide Production : 14-hydroxy-cyclopeptine inhibits nitric oxide production and is not cytotoxic at certain doses (Zhou et al., 2016).

  • Transformation into Dehydrocyclopeptine : Cyclopeptine dehydrogenase from Penicillium cyclopium catalyzes the transformation of cyclopeptine into dehydrocyclopeptine (Aboutabl, Azzouny, Winter, & Luckner, 1976).

properties

IUPAC Name

(3S)-3-benzyl-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-10,15H,11H2,1H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQNKZMAMGACTL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](C(=O)NC2=CC=CC=C2C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965124
Record name 3-Benzyl-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-benzyl-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS RN

50886-63-0
Record name Cyclopeptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50886-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopeptine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050886630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-2-hydroxy-4-methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPEPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF63NR5JR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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